Scandium(III) hexafluoroacetylacetonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

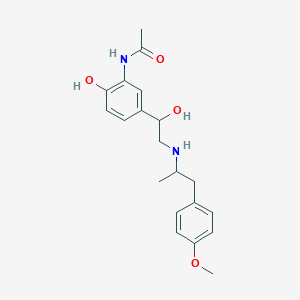

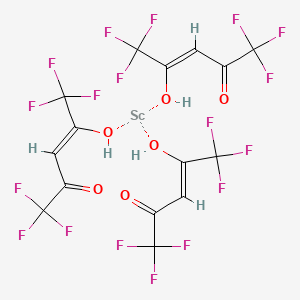

Scandium(III) hexafluoroacetylacetonate (Sc(hfac)3) is a complex of scandium with hexafluoroacetylacetonate (hfac). It is a white, crystalline solid that has a wide range of applications in scientific research, particularly in biochemical and physiological studies. It is a versatile compound that has been used in various experiments and studies due to its unique properties.

Scientific Research Applications

Scandium(III) hexafluoroacetylacetonate has been used in thermochromatographic separation of products of nuclear reactions. Volatile hexafluoroacetylacetonates, including this compound, have been synthesized for this purpose, demonstrating its utility in transporting and separating short-life isotopes of metallic elements (Fedoseev et al., 1987).

This compound has also been studied in solvent extraction processes. Research has shown that scandium(III) forms an anionic chelate with hexafluoroacetylacetone, which can be extracted into chloroform, demonstrating its potential in the extraction and purification of scandium (Noro & Sekine, 1993).

In the field of vapor deposition technologies, scandium complexes with β-diketonate ligands, such as this compound, are valuable precursors for metal–organic chemical vapor deposition (MOCVD) of scandia-based materials. The study of their volatilization thermodynamics is crucial for the advancement of MOCVD technology (Makarenko et al., 2023).

Its extraction and complex formation have been analyzed in various solvent systems, contributing to our understanding of the behavior of scandium in different chemical environments (Sekine et al., 1966).

A comprehensive thermochemical study of scandium(III) beta-diketonates, including this compound, has been conducted. This study examined their sublimation, melting, and vaporization, providing insights into their thermal stability and properties (Zelenina et al., 2020).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Scandium(III) hexafluoroacetylacetonate can be achieved through a reaction between scandium(III) chloride and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Scandium(III) chloride", "Hexafluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve scandium(III) chloride in a solvent", "Add hexafluoroacetylacetone to the solution", "Add a base to the solution to initiate the reaction", "Heat the solution to reflux for several hours", "Cool the solution and filter the resulting solid", "Wash the solid with a suitable solvent to remove impurities", "Dry the solid under vacuum to obtain Scandium(III) hexafluoroacetylacetonate" ] } | |

CAS RN |

18990-42-6 |

Molecular Formula |

C15H3F18O6Sc |

Molecular Weight |

666.11 g/mol |

IUPAC Name |

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+) |

InChI |

InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |

InChI Key |

DWCYUTXXZMNFLG-VRBCMZOBSA-K |

Isomeric SMILES |

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3] |

SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.